molecular formula C6H7ClO2S2 B13220796 (5-Methylthiophen-2-yl)methanesulfonyl chloride

(5-Methylthiophen-2-yl)methanesulfonyl chloride

Cat. No.: B13220796
M. Wt: 210.7 g/mol
InChI Key: WSATWMHFBHWSIQ-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClO₂S₂ and a molecular weight of 210.70 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a methanesulfonyl chloride group at the 2-position. It is primarily used in research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)methanesulfonyl chloride typically involves the chlorination of (5-Methylthiophen-2-yl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

(5-Methylthiophen-2-yl)methanesulfonic acid+SOCl2(5-Methylthiophen-2-yl)methanesulfonyl chloride+SO2+HCl\text{(5-Methylthiophen-2-yl)methanesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (5-Methylthiophen-2-yl)methanesulfonic acid+SOCl2​→(5-Methylthiophen-2-yl)methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of excess thionyl chloride to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to (5-Methylthiophen-2-yl)methanesulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the thiophene ring to sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

(5-Methylthiophen-2-yl)methanesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring provides additional stability and reactivity, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Lacks the thiophene ring and methyl group, making it less versatile in certain reactions.

    (5-Methylthiophen-2-yl)methanesulfonic acid: The precursor to (5-Methylthiophen-2-yl)methanesulfonyl chloride, used in similar applications but with different reactivity.

    Thiophene-2-sulfonyl chloride: Similar structure but without the methyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the sulfonyl chloride group, providing a combination of stability and reactivity that is valuable in various chemical and industrial processes.

Properties

Molecular Formula

C6H7ClO2S2

Molecular Weight

210.7 g/mol

IUPAC Name

(5-methylthiophen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClO2S2/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3

InChI Key

WSATWMHFBHWSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CS(=O)(=O)Cl

Origin of Product

United States

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